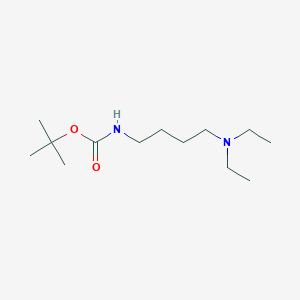
tert-Butyl (4-(diethylamino)butyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-(diethylamino)butyl)carbamate: is an organic compound with the molecular formula C13H28N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl group, a diethylamino group, and a butyl chain, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(diethylamino)butyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(diethylamino)butyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl (4-(diethylamino)butyl)carbamate can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in tetrahydrofuran or dichloromethane.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl (4-(diethylamino)butyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-(diethylamino)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The diethylamino group can interact with various biological pathways, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- N,N-Diethyl-4-aminobutyl carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
Uniqueness
tert-Butyl (4-(diethylamino)butyl)carbamate is unique due to the presence of both a tert-butyl group and a diethylamino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility that similar compounds may lack.
Propriétés
Formule moléculaire |
C13H28N2O2 |
|---|---|
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
tert-butyl N-[4-(diethylamino)butyl]carbamate |
InChI |
InChI=1S/C13H28N2O2/c1-6-15(7-2)11-9-8-10-14-12(16)17-13(3,4)5/h6-11H2,1-5H3,(H,14,16) |
Clé InChI |
NFNGYYZDLCLINN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11729963.png)
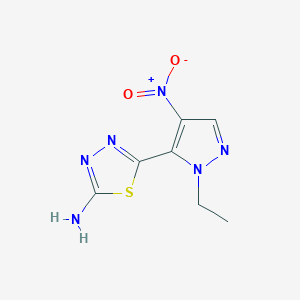
![4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729972.png)
![2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11729977.png)
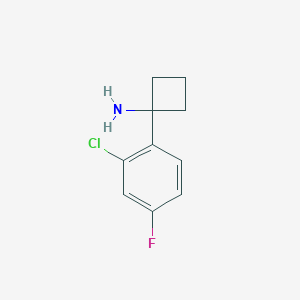
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729999.png)
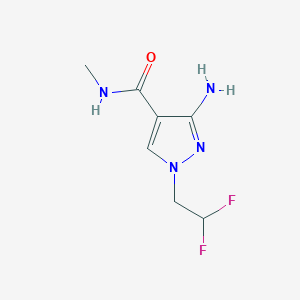
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11730024.png)
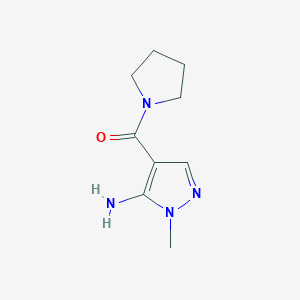
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730032.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11730050.png)
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11730051.png)

